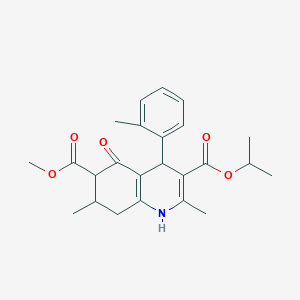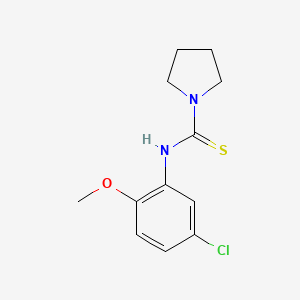![molecular formula C20H22N2O3S B4115839 N-[2-(4-morpholinylcarbonyl)phenyl]-2-(phenylthio)propanamide](/img/structure/B4115839.png)
N-[2-(4-morpholinylcarbonyl)phenyl]-2-(phenylthio)propanamide
Übersicht
Beschreibung
N-[2-(4-morpholinylcarbonyl)phenyl]-2-(phenylthio)propanamide, also known as MPTP, is a chemical compound that has been extensively studied for its scientific research applications. This compound is synthesized through a complex process and has been found to have various biochemical and physiological effects.
Wirkmechanismus
N-[2-(4-morpholinylcarbonyl)phenyl]-2-(phenylthio)propanamide is converted into MPP+ by the enzyme monoamine oxidase-B (MAO-B) in the brain. MPP+ is then transported into dopaminergic neurons via the dopamine transporter. Once inside the neuron, MPP+ inhibits mitochondrial complex I, leading to the generation of reactive oxygen species and ultimately cell death.
Biochemical and Physiological Effects
N-[2-(4-morpholinylcarbonyl)phenyl]-2-(phenylthio)propanamide has been found to have various biochemical and physiological effects. In addition to its ability to cause Parkinson's disease-like symptoms, N-[2-(4-morpholinylcarbonyl)phenyl]-2-(phenylthio)propanamide has also been shown to induce oxidative stress, inflammation, and mitochondrial dysfunction.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-[2-(4-morpholinylcarbonyl)phenyl]-2-(phenylthio)propanamide in lab experiments is that it allows researchers to study the mechanisms underlying Parkinson's disease. However, one limitation is that N-[2-(4-morpholinylcarbonyl)phenyl]-2-(phenylthio)propanamide-induced Parkinson's disease may not fully mimic the human disease, as it does not involve the aggregation of alpha-synuclein, a hallmark of Parkinson's disease.
Zukünftige Richtungen
There are several future directions for research on N-[2-(4-morpholinylcarbonyl)phenyl]-2-(phenylthio)propanamide. One direction is to develop new animal models of Parkinson's disease that more closely mimic the human disease. Another direction is to study the role of N-[2-(4-morpholinylcarbonyl)phenyl]-2-(phenylthio)propanamide in other neurodegenerative diseases, such as Alzheimer's disease and Huntington's disease. Additionally, researchers could investigate the potential therapeutic applications of N-[2-(4-morpholinylcarbonyl)phenyl]-2-(phenylthio)propanamide, such as its ability to induce neurogenesis.
In conclusion, N-[2-(4-morpholinylcarbonyl)phenyl]-2-(phenylthio)propanamide is a chemical compound that has been extensively studied for its scientific research applications. It has been found to have various biochemical and physiological effects, and is commonly used as a tool to study Parkinson's disease. While N-[2-(4-morpholinylcarbonyl)phenyl]-2-(phenylthio)propanamide has its limitations, it remains an important tool for researchers studying neurodegenerative diseases.
Wissenschaftliche Forschungsanwendungen
N-[2-(4-morpholinylcarbonyl)phenyl]-2-(phenylthio)propanamide has been widely used in scientific research as a tool to study Parkinson's disease. This is because N-[2-(4-morpholinylcarbonyl)phenyl]-2-(phenylthio)propanamide is converted into MPP+ (1-methyl-4-phenylpyridinium ion) in the brain, which selectively destroys dopaminergic neurons in the substantia nigra, leading to Parkinson's disease-like symptoms in animals and humans.
Eigenschaften
IUPAC Name |
N-[2-(morpholine-4-carbonyl)phenyl]-2-phenylsulfanylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3S/c1-15(26-16-7-3-2-4-8-16)19(23)21-18-10-6-5-9-17(18)20(24)22-11-13-25-14-12-22/h2-10,15H,11-14H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJZIMAGUGCDEFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC=C1C(=O)N2CCOCC2)SC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(4-morpholinylcarbonyl)phenyl]-2-(phenylthio)propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-chloro-N-{[(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)amino]carbonothioyl}-1-benzothiophene-2-carboxamide](/img/structure/B4115765.png)
![N-[(1,5-dimethyl-1H-indazol-3-yl)methyl]-1-(3-methoxyphenyl)propan-2-amine](/img/structure/B4115770.png)
![methyl 6-[({[1-(1,3-benzodioxol-5-yl)ethyl]amino}carbonothioyl)amino]-3-chloro-1-benzothiophene-2-carboxylate](/img/structure/B4115776.png)
![N-(3-chlorophenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]propanamide](/img/structure/B4115784.png)
![2-({N-(2,4-dimethoxyphenyl)-N-[(2-nitrophenyl)sulfonyl]glycyl}amino)-N-(2-methoxyethyl)benzamide](/img/structure/B4115803.png)



![2-fluoro-N-[(4-methyl-5-{[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]thio}-4H-1,2,4-triazol-3-yl)methyl]benzamide](/img/structure/B4115830.png)
![N-(5-chloro-2-phenoxyphenyl)-3-{4-[(propylamino)sulfonyl]phenyl}propanamide](/img/structure/B4115852.png)
![N-(2-bromo-4,6-difluorophenyl)-2-[(5-{[(2,4-dichlorobenzyl)thio]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4115858.png)
![2-amino-3-cyano-4',4',6',7,7-pentamethyl-2',5-dioxo-5,5',6,6',7,8-hexahydro-4'H-spiro[chromene-4,1'-pyrrolo[3,2,1-ij]quinolin]-8'-yl benzoate](/img/structure/B4115865.png)
